molecular formula C9H8BrNO B11881433 3-Bromo-1-methylindolin-2-one

3-Bromo-1-methylindolin-2-one

Katalognummer: B11881433
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: LCBUSYFIDPTLMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylindolin-2-one typically involves the bromination of 1-methylindolin-2-one. One common method is the reaction of 1-methylindolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 3-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-methylindolin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, in cycloaddition reactions, the compound’s bromine atom participates in the formation of new bonds, leading to the synthesis of heterocyclic structures. The compound’s reactivity is influenced by the electron density distribution in the indole ring, which facilitates its participation in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-1-methylindolin-2-one is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and properties compared to other indolin-2-one derivatives. This unique substitution pattern allows for specific interactions in chemical reactions and potential biological activities .

Eigenschaften

Molekularformel

C9H8BrNO

Molekulargewicht

226.07 g/mol

IUPAC-Name

3-bromo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8BrNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3

InChI-Schlüssel

LCBUSYFIDPTLMX-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(C1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.